molecular formula C9H17N B13621408 7-Ethyl-6-azaspiro[3.4]octane

7-Ethyl-6-azaspiro[3.4]octane

Cat. No.: B13621408
M. Wt: 139.24 g/mol
InChI Key: YFFCRLWHIJXNNR-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Chemical Research

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are increasingly recognized as valuable tools in modern chemical research, particularly in the realm of drug discovery. Their inherent three-dimensionality allows for the creation of molecules that can explore chemical space in ways that flatter, more traditional aromatic structures cannot. This structural rigidity and complexity can lead to improved physicochemical properties and more specific interactions with biological targets. The move away from "flatland" chemistry towards more three-dimensional structures is a key trend, with spirocyclic systems at the forefront of this shift.

Overview of Azaspiro[3.4]octane Core Structures in Chemical Synthesis

The azaspiro[3.4]octane core, which features a four-membered azetidine (B1206935) ring fused to a five-membered cyclopentane (B165970) ring, is a prominent example of a spirocyclic scaffold. This particular arrangement offers a blend of structural rigidity and synthetic accessibility. The synthesis of the 6-azaspiro[3.4]octane framework, the parent structure of the compound of interest, has been a focus of research, with various methods developed for its construction. These synthetic routes often involve annulation reactions to build the bicyclic core from readily available starting materials. The versatility of the azaspiro[3.4]octane core makes it a valuable building block for creating diverse libraries of compounds with potential therapeutic applications. Derivatives of 6-azaspiro[3.4]octane have been investigated for their potential in treating a range of conditions, including neurological disorders and infectious diseases.

Current Research Landscape and Academic Interest in 7-Ethyl-6-azaspiro[3.4]octane

While extensive research exists for the broader class of azaspiro[3.4]octane derivatives, specific public-domain information on "this compound" is limited. The academic and commercial interest in this particular compound appears to be in its nascent stages. Its presence is noted in chemical supplier catalogs, indicating its availability for research purposes. The interest in this specific derivative likely stems from the established importance of the 6-azaspiro[3.4]octane scaffold in medicinal chemistry. The introduction of an ethyl group at the 7-position offers a vector for modifying the steric and electronic properties of the molecule, which can be crucial for fine-tuning its interaction with biological targets. The exploration of such derivatives is a common strategy in drug discovery programs to optimize lead compounds.

Rationale for Comprehensive Investigation of this compound Derivatives

The rationale for a thorough investigation of this compound derivatives is rooted in the proven utility of the parent scaffold and the potential advantages conferred by the 7-ethyl substitution. The rigid spirocyclic framework provides a well-defined three-dimensional orientation for appended functional groups, which can enhance binding affinity and selectivity for specific biological targets. The ethyl group at the 7-position can influence the molecule's lipophilicity and metabolic stability, key parameters in drug design. Furthermore, the synthesis of a library of derivatives based on this core structure would allow for a systematic exploration of structure-activity relationships (SAR). This, in turn, could lead to the identification of novel compounds with improved therapeutic profiles for various diseases. The versatility of the 6-azaspiro[3.4]octane core as a building block suggests that its 7-ethyl derivative holds promise as a key intermediate in the synthesis of more complex and potentially more potent pharmaceutical agents. smolecule.com

Chemical Compound Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6-Azaspiro[3.4]octane765-64-0C₇H₁₃N111.19
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride2060031-17-4C₁₅H₁₈ClNO₂295.76
2-Oxa-6-azaspiro[3.4]octane220290-68-6C₆H₁₁NO113.16
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate1312325-23-7C₉H₁₅NO₃185.22
6-Azaspiro[3.4]octane-5,7-dione1497-16-1C₇H₉NO₂139.15

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

7-ethyl-6-azaspiro[3.4]octane

InChI

InChI=1S/C9H17N/c1-2-8-6-9(7-10-8)4-3-5-9/h8,10H,2-7H2,1H3

InChI Key

YFFCRLWHIJXNNR-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2(CCC2)CN1

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 7 Ethyl 6 Azaspiro 3.4 Octane

Reaction Mechanisms Involving the Azaspiro[3.4]octane Core

The fundamental reactivity of the 6-azaspiro[3.4]octane framework is largely dictated by the characteristics of its constituent rings. The synthesis of this core structure typically relies on annulation strategies that construct the bicyclic system by fusing a cyclopentane (B165970) precursor with an azetidine (B1206935) moiety or vice versa. These methods often utilize conventional chemical transformations and readily available starting materials. Once formed, the reactivity of the core often centers on the nitrogen atom of the azetidine ring and the potential for functionalization on the cyclopentane ring. smolecule.com

Reactivity of the Azetidine Ring in Azaspiro[3.4]octanes

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key driver of the molecule's reactivity due to its inherent ring strain. This strain makes the ring susceptible to various transformations not as readily observed in larger, less strained systems like pyrrolidines or piperidines. thieme-connect.comnih.gov

Key reactive pathways for the azetidine portion include:

Nucleophilic Attack: The nitrogen atom of the azetidine ring can act as a nucleophile, readily attacking electrophiles. This is a common pathway for N-functionalization. evitachem.com

Ring-Opening Reactions: Under specific conditions, such as in the presence of certain nucleophiles or during rearrangements, the strained C-N or C-C bonds of the azetidine ring can cleave. For instance, the reaction of β-lactams (azetidin-2-ones) with nucleophiles often proceeds with ring cleavage of the acyl-nitrogen bond. bhu.ac.in The reduction of N-substituted azetidin-2-ones with reagents like lithium aluminium hydride can sometimes lead to ring-cleaved 3-aminopropanol derivatives as byproducts. publish.csiro.au

Ylide Formation and Rearrangement: The azetidine nitrogen can attack a carbene to form an aziridinium (B1262131) ylide intermediate. nih.gov These ylides are pivotal in ring expansion reactions, such as the acs.orgnih.gov-Stevens rearrangement, to form five-membered pyrrolidine (B122466) rings. chemrxiv.org

Cycloaddition Reactions: Azetidines have been shown to participate in various cycloaddition reactions, serving as substrates for further ring system construction. nih.gov

The reactivity is highly dependent on the substituents on both the nitrogen and the ring carbons. The presence of the N-ethyl group in 7-Ethyl-6-azaspiro[3.4]octane influences the nucleophilicity of the nitrogen and the stability of any intermediates formed.

Cyclopentane Ring Reactivity and Functionalization in Spiro[3.4]octanes

The cyclopentane portion of the spirocycle, while generally less reactive than the strained azetidine ring, offers sites for strategic functionalization. The synthesis of cyclopentane derivatives can be challenging, with methods often relying on ring-contraction of larger rings or specialized cyclization protocols. baranlab.orgrsc.org

Methods for functionalizing the cyclopentane ring in related systems include:

Ring-Opening Metathesis (ROM): For spirocycles containing an unsaturated cyclopentene (B43876) ring, ROM followed by cross-metathesis (CM) can be a powerful tool for introducing diverse functional groups. beilstein-journals.org This highlights a potential pathway for modifying unsaturated precursors to this compound.

Rearrangement Reactions: Lewis acid-promoted rearrangement of related spirocyclic systems, such as 1-oxaspiro[2.3]hexanes, can lead to the formation of cyclopentanone (B42830) products, driven by the release of ring strain. nih.gov This indicates that under acidic conditions, rearrangement involving the cyclopentane ring is a possible reaction pathway.

Radical Reactions: Functionalization can also be achieved via radical pathways. For instance, the synthesis of cyclopentane-fused isoxazolines demonstrates the utility of radical cyclizations in building functionalized five-membered rings. beilstein-journals.org

Direct functionalization of the saturated cyclopentane ring in this compound typically requires harsher conditions to activate C-H bonds, but modifications can be designed into the synthetic route from functionalized cyclopentane precursors. researchgate.net

Functional Group Transformations on the Ethyl and Azaspiro Moieties

The ethyl group on the nitrogen and the azaspiro core itself are amenable to a variety of functional group transformations, which are crucial for modifying the molecule's properties for applications in areas like drug discovery. smolecule.comsmolecule.com

N-Functionalization Protocols for Azaspiro[3.4]octane Systems

The secondary amine of the parent 6-azaspiro[3.4]octane is a versatile handle for introducing a wide array of substituents, including the ethyl group of the title compound. Standard N-alkylation reactions using alkyl halides (e.g., ethyl iodide) in the presence of a base are commonly employed. smolecule.com Beyond simple alkylation, the nitrogen can undergo several other important transformations.

Reaction TypeReagents & ConditionsProduct TypeReference
N-Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., NaH, K₂CO₃)N-Alkyl azaspiro[3.4]octane smolecule.com,
N-Arylation Aryl halide, Palladium catalyst (for cross-coupling)N-Aryl azaspiro[3.4]octane
Amide Formation Acyl chloride, BaseN-Acyl azaspiro[3.4]octane smolecule.com
Boc Protection Di-tert-butyl dicarbonate (B1257347) (Boc₂O)N-Boc-6-azaspiro[3.4]octane researchgate.net

These protocols allow for the synthesis of a diverse library of derivatives. For instance, the nitrogen can be functionalized with aromatic systems, such as a fluoropyrimidine ring, to enhance biological activity. smolecule.com

Reductions and Oxidations of Azaspiro[3.4]octane Derivatives

The azaspiro[3.4]octane scaffold can undergo both reduction and oxidation reactions, affecting either the rings or the appended functional groups.

Reduction Reactions: The most common reduction involves the conversion of a precursor β-lactam (azetidin-2-one) to the corresponding azetidine. This transformation is crucial in many synthetic routes to azaspiro[3.4]octanes. acs.org

SubstrateReducing AgentProductNotesReference
N-substituted azetidin-2-oneDiborane (B₂H₆) in THFN-substituted azetidineGenerally high yield; can produce ring-cleavage byproducts. publish.csiro.au, publish.csiro.au
N-substituted azetidin-2-oneAlane (AlH₃) in etherN-substituted azetidineHigh yield; stereochemistry is retained; no ring-cleavage byproducts. acs.org, publish.csiro.au
N-substituted azetidin-2-oneLithium Aluminium Hydride (LiAlH₄)N-substituted azetidineCan lead to ring cleavage, yielding γ-amino alcohols. acs.org, bhu.ac.in
Azetidine N-O bondZinc (Zn), AcidFree AzetidineCleaves the N-O bond of an N-hydroxyazetidine derivative. nih.gov

Oxidation Reactions: Oxidation can target the nitrogen atom or other parts of the molecule. Oxidation of the azetidine nitrogen to an N-oxide creates a reactive intermediate that can undergo further transformations. psu.edu

SubstrateOxidizing AgentProductNotesReference
N-benzylazetidine-2-carboxylic acidm-CPBAAzetidine N-oxideThe product can be stable if stabilized by intramolecular hydrogen bonding. psu.edu
Secondary Amine (in general)Iodine, Caesium CarbonateImineGeneral method for oxidation of secondary amines. bham.ac.uk
N-Ts azetidine with phenyl ringRuCl₃/H₅IO₆Carboxylic acidPhenyl ring oxidation while the azetidine core remains intact. nih.gov

Ring Expansion and Contraction Reactions of Azaspiro[3.4]octanes

The inherent strain in the azetidine ring and the stereochemical rigidity of the spirocyclic system make the azaspiro[3.4]octane core a candidate for ring expansion and contraction reactions, providing pathways to novel heterocyclic systems.

Ring Expansion: Ring expansion of azetidines is a powerful method for accessing larger nitrogen-containing rings that can be difficult to synthesize directly. The strain of the four-membered ring provides the thermodynamic driving force for these transformations.

One-Carbon Expansion: Treatment of azetidines with a diazo compound in the presence of a copper or rhodium catalyst can generate a pyrrolidine via a acs.orgnih.gov-Stevens rearrangement of an intermediate ylide. nih.govchemrxiv.org This is a well-established method for expanding four-membered rings to five-membered ones.

Expansion to Eight-Membered Rings: In a notable example, enantiomerically pure 2-alkenyl azetidines have been shown to undergo ring expansion to form eight-membered azocanes upon reaction with activated alkynes. thieme-connect.com The mechanism is proposed to proceed through a thieme-connect.comthieme-connect.com-sigmatropic rearrangement. thieme-connect.com

Expansion of N-Oxides: An N-benzylazetidine N-oxide, prepared by oxidation, was found to undergo a quantitative ring expansion to a six-membered tetrahydro-1,2-oxazine upon heating. psu.edu

Ring Contraction: While less common for the azaspiro[3.4]octane system itself, ring contraction is a widely used strategy for synthesizing one of the constituent rings, particularly the cyclopentane moiety.

Favorskii Rearrangement: This reaction can be used to contract a six-membered α-halocyclohexanone to a five-membered cyclopentanecarboxylic acid derivative.

Wolff Rearrangement: A cyclohexane (B81311) diazoketone can undergo a Wolff rearrangement to form a ketene, which then reacts with an amine to yield a cyclopentane acid amide, effectively contracting the ring. google.com

Oxidative Ring Contraction: An α-formyl cyclic ketone can be converted to a ring-contracted product via treatment with hydrogen peroxide, proceeding through a 1,2-dioxolane intermediate and subsequent 1,2-carbon migration. rsc.org

These rearrangement strategies underscore the synthetic versatility of the azaspiro[3.4]octane scaffold, allowing it to serve not only as a rigid core but also as a precursor to a variety of other carbo- and heterocyclic structures.

Advanced Structural Elucidation and Conformational Analysis of 7 Ethyl 6 Azaspiro 3.4 Octane Systems

Computational Chemistry and Theoretical Investigations

Theoretical chemistry provides a powerful lens through which the properties of a molecule can be predicted and understood at the atomic level. For 7-Ethyl-6-azaspiro[3.4]octane, these methods would be indispensable in building a foundational understanding of its behavior.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, would be employed to investigate the electronic structure of this compound. These calculations could determine key parameters like molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential. Such information is vital for predicting sites of reactivity and intermolecular interactions. Furthermore, the relative energies of different potential isomers and conformers could be calculated to assess their thermodynamic stabilities.

Conformational Landscape Exploration via Molecular Dynamics Simulations

Due to the flexibility of the ethyl group and the puckering of both the cyclobutane (B1203170) and pyrrolidine (B122466) rings, this compound can exist in multiple conformations. Molecular dynamics (MD) simulations offer a method to explore this conformational landscape over time. nih.gov By simulating the motion of atoms under a given force field, MD can reveal the preferred spatial arrangements of the molecule, the energy barriers between different conformations, and the influence of solvent on its structure. nih.govmdpi.com This dynamic picture is crucial for understanding how the molecule might interact with biological targets or other molecules. nih.gov

Prediction of Topological and Steric Parameters of Azaspiro[3.4]octanes

Computational methods can be used to calculate a variety of topological and steric descriptors for the azaspiro[3.4]octane scaffold. Parameters such as molecular surface area, volume, and shape indices (e.g., globularity) provide a quantitative measure of the molecule's size and three-dimensional shape. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) studies, which seek to correlate a molecule's structure with its function.

Computational Prediction of Spectroscopic Parameters (e.g., Collision Cross Sections)

In conjunction with experimental techniques like ion mobility-mass spectrometry, computational models can predict spectroscopic parameters. The collision cross-section (CCS) is a measure of the effective area of an ion in the gas phase and is related to its size and shape. Machine learning models and other computational approaches are increasingly used to predict CCS values for small molecules. nih.govnih.gov For this compound, predicting its CCS would aid in its identification and characterization in complex mixtures. nih.gov

Advanced Spectroscopic and Diffraction-Based Characterization

While computational methods provide theoretical insights, experimental techniques are necessary to validate these predictions and provide a definitive structural characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation. A full suite of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) would be required to unambiguously assign the chemical shifts and coupling constants for all protons and carbons in this compound. The spirocyclic nature of the molecule would likely lead to complex spin systems and diastereotopic protons, making detailed 2D NMR analysis essential. Particularly, Nuclear Overhauser Effect (NOE) data would be critical for determining the relative stereochemistry and preferred conformation of the molecule in solution, providing experimental validation for the conformational landscape explored by MD simulations. nih.gov

Currently, specific and detailed research findings for the quantum chemical, conformational, and spectroscopic properties of this compound are not available in the public scientific literature. The methodologies described above represent the standard and necessary approaches that would need to be undertaken to generate such data and build a comprehensive scientific understanding of this specific chemical entity.

Mass Spectrometry Fragmentation Pathways Analysis (HRMS)

High-resolution mass spectrometry (HRMS) provides invaluable insights into the structural architecture of this compound by facilitating the determination of its elemental composition and the elucidation of its fragmentation pathways under energetic conditions. In electron ionization (EI) mass spectrometry, the this compound molecule is anticipated to undergo a series of characteristic fragmentation reactions. The molecular ion ([M]•+) peak would be observed, and its high-resolution measurement would confirm the elemental formula.

The fragmentation of the ethyl-substituted azaspirocyclic system is expected to be directed by the nitrogen atom and the spirocyclic core. Alpha-cleavage is a dominant fragmentation pathway for amines, which in this case would involve the cleavage of the C-C bond adjacent to the nitrogen atom. This could result in the loss of an ethyl radical (•CH₂CH₃) or cleavage within the azacyclopentane ring.

Another prominent fragmentation pathway involves the cleavage of the spirocyclic system. The four-membered ring could undergo cycloreversion, leading to the formation of stable neutral molecules and radical cations. Additionally, the cyclopentane (B165970) ring can undergo fragmentation, typically through the loss of ethylene or other small hydrocarbon fragments.

A plausible fragmentation pathway for this compound is initiated by the ionization of the nitrogen atom. Subsequent α-cleavage can lead to the loss of an ethyl radical, forming a stable iminium cation. Alternatively, cleavage of the C-N bond can occur, followed by rearrangements. The cyclopentane ring can also fragment, leading to the loss of neutral species such as ethene.

The interactive data table below outlines the predicted major fragments for this compound, their exact masses, and the proposed fragmentation pathways.

Fragment Ion (m/z) Proposed Structure Fragmentation Pathway
[M]•+This compound radical cationMolecular Ion
[M-CH₃]•+Loss of a methyl radicalFragmentation of the ethyl group
[M-C₂H₅]•+Loss of an ethyl radicalα-cleavage at the nitrogen atom
[M-C₂H₄]•+Loss of ethyleneRing cleavage of the cyclopentane moiety
[M-C₃H₇]•+Loss of a propyl radicalRing opening and subsequent fragmentation

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography provides the most definitive method for the determination of the three-dimensional structure of a molecule, including its absolute stereochemistry and the arrangement of molecules within a crystal lattice. For a chiral molecule such as this compound, single-crystal X-ray diffraction is essential to unambiguously assign the configuration of the stereocenter at the spiro-carbon and any other chiral centers that may be present, particularly in derivatives.

The crystal structure of a suitable crystalline derivative of this compound would reveal precise bond lengths, bond angles, and torsion angles, offering a detailed conformational analysis of the spirocyclic system. The four-membered azetidine (B1206935) ring is expected to be puckered, and the five-membered cyclopentane ring would likely adopt an envelope or twist conformation. The orientation of the ethyl group on the nitrogen atom would also be clearly defined.

Analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds (if a suitable derivative is used, for instance, a hydrochloride salt), van der Waals forces, and dipole-dipole interactions. These interactions govern the macroscopic properties of the crystalline material, including its melting point, solubility, and stability. In the case of a salt, the hydrogen bonding network involving the protonated amine and the counter-ion would be of particular interest.

Below is a hypothetical interactive data table summarizing potential crystallographic parameters for a derivative of this compound.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1305.4
Z4
Density (calculated) (g/cm³)1.15
R-factor0.045

Systematic Derivatization and Structural Modifications of 7 Ethyl 6 Azaspiro 3.4 Octane

Synthesis of Substituted 7-Ethyl-6-azaspiro[3.4]octane Analogues

The synthesis of substituted this compound analogues involves the strategic introduction of various functional groups onto the core structure. These substitutions can be directed at either the azetidine (B1206935) or the cyclopentane (B165970) ring, leading to a wide array of derivatives.

A common strategy for creating substituted analogues is through multi-step synthetic sequences starting from readily available precursors. For instance, the synthesis of 6-tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate involves the formation of the spirocyclic framework followed by the introduction of the tert-butyl and ethyl carboxylate groups. smolecule.com This approach allows for the controlled installation of functionalities that can modulate the compound's properties.

Another example is the synthesis of ethyl 7-oxo-6-azaspiro[3.4]octane-5-carboxylate. chemrxiv.org This was achieved through the Krapcho decarboxylation of diethyl 7-oxo-6-azaspiro[3.4]octane-5,5-dicarboxylate, which itself was synthesized from the reaction of diethyl malonate with 1,4-dibromobutane (B41627) followed by further transformations. chemrxiv.org The resulting keto-ester provides a handle for further functionalization.

The introduction of substituents can also be achieved through modifications of existing functional groups on the azaspiro[3.4]octane core. For example, the reduction of a ketone can yield a hydroxyl group, which can then be further derivatized.

Table 1: Examples of Substituted 6-Azaspiro[3.4]octane Analogues

Compound NameStarting Material/PrecursorKey Reaction/StrategyReference
6-tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylateNot specifiedMultistep synthesis involving cyclization and functional group introduction. smolecule.com
Ethyl 7-oxo-6-azaspiro[3.4]octane-5-carboxylateDiethyl 7-oxo-6-azaspiro[3.4]octane-5,5-dicarboxylateKrapcho decarboxylation. chemrxiv.org
1-Phenyl-2-azaspiro[3.4]octaneChiral N-tert-butanesulfinyl imine and ethyl cyclobutanecarboxylateDiastereoselective addition, reduction, and intramolecular nucleophilic substitution. beilstein-journals.org

Exploration of N-Substituted Azaspiro[3.4]octane Derivatives

The nitrogen atom of the azetidine ring in the 6-azaspiro[3.4]octane scaffold is a key site for derivatization, allowing for the introduction of a wide variety of substituents. This N-substitution significantly influences the molecule's properties, including its basicity, lipophilicity, and potential for intermolecular interactions.

A straightforward method for N-substitution is the direct alkylation or acylation of the secondary amine of the 6-azaspiro[3.4]octane core. For example, N-phenyl derivatives have been prepared by reacting the parent spirocycle with phenylhydrazine. researchgate.net Similarly, N-methylation can be achieved through standard N-alkylation reactions. researchgate.net

The synthesis of N-benzyl derivatives is also a common strategy, often employed to introduce a lipophilic group that can also serve as a protecting group. smolecule.com For instance, 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride has been synthesized, combining the rigid spirocyclic core with a benzyl (B1604629) substituent for enhanced lipophilicity and a carboxylic acid for potential salt formation to improve solubility. smolecule.com

Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are frequently used to modulate the reactivity of the nitrogen atom during multi-step syntheses. chemrxiv.org The Boc group can be readily introduced and subsequently removed under specific conditions, allowing for the selective functionalization of other parts of the molecule. For example, 6-(tert-butyl) 5-ethyl 7-oxo-6-azaspiro[3.4]octane-5,6-dicarboxylate was synthesized by treating ethyl 7-oxo-6-azaspiro[3.4]octane-5-carboxylate with Boc anhydride. chemrxiv.org

Table 2: Examples of N-Substituted 6-Azaspiro[3.4]octane Derivatives

Compound NameSubstitution at NitrogenKey Reagents/MethodReference
N-Phenyl-6-azaspiro[3.4]octane derivativePhenyl groupPhenylhydrazine researchgate.net
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochlorideBenzyl groupNot specified smolecule.com
6-(tert-butyl) 5-ethyl 7-oxo-6-azaspiro[3.4]octane-5,6-dicarboxylatetert-Butoxycarbonyl (Boc) groupBoc anhydride chemrxiv.org

Introduction of Heteroatoms into the Spirocyclic System (e.g., Oxa-, Thia-azaspiro[3.4]octanes)

To further diversify the chemical space of azaspiro[3.4]octanes, researchers have focused on introducing additional heteroatoms, such as oxygen and sulfur, into the spirocyclic framework. nih.govacs.org This creates novel oxa- and thia-azaspiro[3.4]octane scaffolds with distinct electronic and steric properties compared to their all-carbon counterparts.

The synthesis of these heteroatom-containing analogues often involves robust and step-economic routes. nih.govacs.org For example, new classes of thia/oxa-azaspiro[3.4]octanes have been synthesized to act as multifunctional modules. nih.govacs.org

The construction of 5-oxa-2-azaspiro[3.4]octanes has been achieved through a tandem conjugate addition-Dieckmann cyclization protocol. acs.org This sequence, starting with appropriate precursors, can lead to the formation of a spirocyclic ketoester, which can be further transformed. For instance, subsequent Krapcho decarboxylation can yield the corresponding oxa-azospirocyclic ketone. acs.org This ketone can then be reduced to an alcohol or converted to an amine via reductive amination, providing access to a variety of functionalized modules. acs.org

Similarly, 6-thia-2-azaspiro[3.4]octanes have been synthesized and further elaborated. acs.org Saponification of an ester derivative can furnish the corresponding carboxylic acid. acs.org A Curtius rearrangement can then be employed to produce an orthogonally protected bisamine, which can be deprotected to yield the free amine. acs.org Furthermore, oxidation of the sulfur atom to a sulfone introduces another level of functional diversity. acs.org

Table 3: Examples of Heteroatom-Containing Azaspiro[3.4]octanes

Compound ClassHeteroatom(s)Synthetic StrategyResulting Functional GroupsReference
5-Oxa-2-azaspiro[3.4]octanesOxygenTandem conjugate addition-Dieckmann cyclization, Krapcho decarboxylationKetone, alcohol, amine acs.org
6-Thia-2-azaspiro[3.4]octanesSulfurNot specified, followed by elaborationCarboxylic acid, amine acs.org
Sulfonyl-containing azaspiro[3.4]octanesSulfur, OxygenOxidation of thia-azaspiro[3.4]octanes with mCPBASulfonyl alcohol acs.org

Generation of Multifunctionalized Modules from Azaspiro[3.4]octane Scaffolds

The inherent three-dimensionality and structural rigidity of the azaspiro[3.4]octane scaffold make it an excellent starting point for the generation of multifunctionalized modules. nih.govacs.org These modules are designed to possess multiple points of diversification, or "exit vectors," allowing for their incorporation into larger, more complex molecules.

The synthesis of such modules often involves step-economic and scalable routes. researchgate.netrero.ch For instance, novel thia-azaspiro[3.4]octanes have been developed to serve as uncharted multifunctional modules. researchgate.netrero.ch The functional groups on these scaffolds can be manipulated to introduce further diversity.

A key strategy involves the elaboration of existing functional groups on the spirocycle. For example, a carboxylic acid group on a 6-thia-2-azaspiro[3.4]octane can be converted into an amine via a Curtius rearrangement, yielding a bisamine with orthogonal protecting groups. acs.orglookchem.com This allows for selective deprotection and subsequent functionalization at two different sites.

Furthermore, the introduction of functional groups with different spatial orientations is a key aspect of generating these modules. By modifying the thiolane ring of 5-thia-2-azaspiro[3.4]octanes, new modules with two exit vectors in different tilted directions can be generated. acs.org Similarly, the synthesis of 5-oxa-2-azaspiro[3.4]octane modules provides access to ketones, alcohols, and amines, each serving as a handle for further chemical transformations. acs.orglookchem.com The concise nature of these synthetic approaches, often requiring only two to three steps, makes these multifunctional modules readily accessible. acs.org

Table 4: Examples of Multifunctionalized Azaspiro[3.4]octane Modules

ScaffoldKey Functional GroupsSynthetic ApproachPotential for DiversificationReference
6-Thia-2-azaspiro[3.4]octaneCarboxylic acid, amineSaponification, Curtius rearrangementOrthogonally protected bisamine allows for selective functionalization. acs.orglookchem.com
5-Oxa-2-azaspiro[3.4]octaneKetone, alcohol, amineTandem conjugate addition-Dieckmann cyclization, reduction, reductive aminationProvides multiple functional handles for further elaboration. acs.orglookchem.com
Thia/Oxa-azaspiro[3.4]octanesVaried, including sulfonesRobust and step-economic routesDesigned with variable exit vectors for diverse structural outputs. nih.govacs.org

Advanced Applications of 7 Ethyl 6 Azaspiro 3.4 Octane and Its Derivatives in Chemical Sciences

Role as Privileged Scaffolds and Building Blocks in Organic Synthesis

The 6-azaspiro[3.4]octane core is considered a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality allows for the exploration of chemical space in ways that are not possible with flat, aromatic structures. This can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The introduction of substituents, such as an ethyl group at the 7-position, can further modulate these characteristics.

Derivatives of 6-azaspiro[3.4]octane are valuable precursors for the synthesis of more complex molecules, particularly in the realm of drug discovery. The rigid framework of the azaspirocycle provides a stable platform upon which to build, allowing for the precise spatial arrangement of functional groups. For instance, the 2,6-diazaspiro[3.4]octane core has been identified as an emerging privileged structure in compounds with diverse biological activities, including those targeting hepatitis B, cancer, and diabetes. This highlights the potential of the isomeric 6-azaspiro[3.4]octane scaffold as a starting point for the development of new therapeutic agents.

The synthesis of such scaffolds can be achieved through various organic reactions. While a specific, documented synthesis for 7-Ethyl-6-azaspiro[3.4]octane is not readily found, general methods for the creation of similar azaspirocycles often involve multi-step sequences that allow for the introduction of various substituents.

IntermediateSynthetic Utility
tert-Butyl 3-(2-ethoxy-2-oxo-ethylidene)azetidine-1-carboxylatePrecursor for [3+2] cycloaddition reactions to form the pyrrolidine (B122466) ring of the azaspiro[3.4]octane system.
N-protected azetidinesVersatile starting materials for the construction of the four-membered ring in various spirocyclic compounds.

This table is generated based on synthetic strategies for related azaspiro compounds and represents a potential pathway for the synthesis of 7-substituted-6-azaspiro[3.4]octanes.

The rigidity of the 6-azaspiro[3.4]octane framework is a significant advantage in structure-based drug design. This conformational restriction reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinities. By knowing the precise three-dimensional structure of the scaffold, medicinal chemists can design molecules that fit optimally into the active site of a target protein.

The substitution pattern on the spirocyclic core is crucial for directing the interactions with the target. An ethyl group at the 7-position, for example, could be designed to interact with a specific hydrophobic pocket within a protein's binding site, thereby enhancing selectivity and potency. The development of diverse azaspiro cycles has been shown to lower lipophilicity (logD values) and improve metabolic stability in drug candidates.

Applications in Materials Science Research

The unique structural and electronic properties of spirocyclic compounds also make them attractive candidates for applications in materials science.

While specific studies on materials containing this compound are not available, the incorporation of spirocyclic units into polymers is a known strategy for tuning their electronic properties. The spiro-center introduces a tetrahedral geometry into the polymer backbone, which can disrupt planarity and affect conjugation. This can be used to control the HOMO and LUMO energy levels of the material, which is critical for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitrogen atom in the 6-azaspiro[3.4]octane ring could further influence the electronic characteristics of such materials.

The rigid nature of spirocyclic units can also have a significant impact on the mechanical properties of polymers. Incorporating such structures into a polymer chain can increase its glass transition temperature (Tg), leading to materials with enhanced thermal stability and hardness. While research specifically on polymers containing this compound is needed, the general principles of polymer science suggest that its inclusion could lead to materials with tailored mechanical properties for various applications.

Catalytic Applications of Azaspiro[3.4]octane Derivatives

Ligand Design for Metal-Catalyzed Reactions

The efficacy of a metal-catalyzed reaction, especially in asymmetric synthesis, is heavily reliant on the design of the chiral ligand that coordinates to the metal center. An ideal ligand should create a specific and sterically defined environment around the metal, thereby directing the stereochemical outcome of the reaction. Nitrogen-containing spirocycles, including derivatives of 6-azaspiro[3.4]octane, offer a robust and tunable platform for the development of such ligands.

The inherent rigidity of the spirocyclic core in structures like this compound minimizes conformational flexibility, which is a critical factor in achieving high levels of enantioselectivity. This structural rigidity helps in maintaining a well-defined chiral pocket around the metal catalyst, leading to more effective stereochemical communication during the catalytic cycle.

While direct applications of this compound as a ligand are not extensively documented in publicly available research, the principles of ligand design can be illustrated through structurally related spirocyclic diamine ligands. For instance, novel diamine ligands incorporating a spiro indane-2,2'-pyrrolidine backbone have been synthesized and successfully employed in the asymmetric Henry reaction. acs.org These ligands, when complexed with a metal, can facilitate the reaction between nitromethane (B149229) and various aldehydes to produce chiral β-nitroalcohols with excellent enantioselectivity. acs.org The stereochemical outcome of the reaction can even be tuned by altering the substituents on the nitrogen atoms of the diamine ligand. acs.org

The following interactive table summarizes the performance of such spirocyclic diamine ligands in the copper-catalyzed asymmetric Henry reaction, showcasing the high yields and enantioselectivities that can be achieved.

Aldehyde SubstrateLigand TypeYield (%)Enantiomeric Excess (ee, %)Configuration
BenzaldehydeType A9298S
BenzaldehydeType B9097R
4-NitrobenzaldehydeType A9599S
4-NitrobenzaldehydeType B9398R
CyclohexanecarboxaldehydeType A8595S
CyclohexanecarboxaldehydeType B8294R

The development of chiral spiro ligands is a continually evolving field, with ongoing research into new scaffolds and their applications in a wide array of metal-catalyzed transformations, including hydrogenation, cross-coupling reactions, and C-H functionalization. scispace.commdpi.com The this compound framework, with its potential for derivatization at both the nitrogen and the ethyl group, presents an intriguing, albeit underexplored, scaffold for the design of novel chiral ligands.

Organocatalytic Applications of Nitrogen-Containing Spirocycles

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. Chiral amines, particularly those with a rigidified structure, have proven to be highly effective organocatalysts for a variety of asymmetric transformations. Nitrogen-containing spirocycles are particularly well-suited for this role due to their structural similarity to proline, a foundational organocatalyst. nih.gov

The 6-azaspiro[3.4]octane core can be considered a constrained analog of proline. This structural feature is advantageous as it can lead to enhanced stereocontrol in organocatalytic reactions. The pyrrolidine nitrogen can participate in the formation of enamines or iminium ions, which are key intermediates in many organocatalytic cycles, including aldol (B89426) reactions, Michael additions, and Mannich reactions.

A notable example is the use of a 3,2'-pyrrolidinyl spiro-oxindole amine as a chiral organocatalyst in the enantioselective aldol condensation. nih.gov This catalyst has demonstrated superior activity and selectivity in the reaction between 3-(3-hydroxy-1H-pyrazol-1-yl)-oxindole and paraformaldehyde, affording the corresponding aldol products in high yields and with excellent enantioselectivities. nih.gov The rigid spirocyclic framework of the catalyst is believed to be crucial for achieving such high levels of stereocontrol. nih.gov

The table below presents selected results from the organocatalytic aldol reaction using a spiro-oxindole amine catalyst, highlighting its effectiveness across different substrates.

SubstrateYield (%)Enantiomeric Excess (ee, %)
N-Methyl-3-(3-hydroxy-1H-pyrazol-1-yl)oxindole9696
N-Ethyl-3-(3-hydroxy-1H-pyrazol-1-yl)oxindole9495
N-Propyl-3-(3-hydroxy-1H-pyrazol-1-yl)oxindole9294
N-Benzyl-3-(3-hydroxy-1H-pyrazol-1-yl)oxindole9596

Furthermore, nitrogen-containing spirocycles have been employed in asymmetric Michael additions. For instance, organocatalysts based on a chiral diamine scaffold have been used to catalyze the addition of ketones to nitroalkenes, yielding syn-adducts with high diastereoselectivity and enantioselectivity. mdpi.com The mechanism involves the formation of an enamine from the ketone and the primary amine of the catalyst, which then undergoes a stereoselective 1,4-addition to the nitroalkene. mdpi.com

The potential of this compound and its derivatives as organocatalysts is significant. By modifying the substituents on the pyrrolidine nitrogen and the ethyl group, it is conceivable to fine-tune the steric and electronic properties of the catalyst to suit a variety of substrates and reactions. Further research into the synthesis and catalytic activity of these specific spirocycles could lead to the development of a new class of highly efficient and selective organocatalysts.

Q & A

Basic Research Questions

Q. What are the key structural features and nomenclature rules for 7-Ethyl-6-azaspiro[3.4]octane?

  • Methodological Answer : The compound consists of a bicyclic spiro system with a pyrrolidine (6-aza) and oxetane (3.4) ring system. The ethyl group is attached at position 6. Use IUPAC guidelines to determine numbering: prioritize the nitrogen-containing ring first. Structural confirmation requires spectroscopic techniques (e.g., 1^1H/13^13C NMR, X-ray crystallography) to resolve spiro connectivity and substituent positions .

Q. What synthetic routes are recommended for this compound?

  • Methodological Answer : Common methods include:

  • Annulation : Reacting cyclopentane precursors with azetidine derivatives under basic conditions.
  • Spirocyclization : Using ethyl-containing reagents (e.g., ethyl chloroformate) to introduce the ethyl group post-cyclization.
    Purification typically involves column chromatography or recrystallization. Yields range from 40–70% depending on steric hindrance .

Q. How can spectroscopic techniques resolve structural ambiguities in spirocyclic systems?

  • Methodological Answer :

  • NMR : 1^1H NMR distinguishes axial vs. equatorial protons in the spiro system. 13^13C NMR identifies carbonyl or nitrogen-bearing carbons.
  • X-ray crystallography : Provides definitive spiro connectivity and stereochemistry.
  • MS : High-resolution mass spectrometry confirms molecular formula .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under green chemistry principles?

  • Methodological Answer :

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Catalysis : Use organocatalysts (e.g., proline derivatives) to enhance enantioselectivity.
  • Flow reactors : Improve heat/mass transfer and reduce reaction time (e.g., 2-hour residence time at 80°C) .

Q. What strategies address contradictory data in biological activity studies of spirocyclic compounds?

  • Methodological Answer :

  • Dose-response curves : Replicate assays across multiple cell lines (e.g., EGFR inhibition in A549 vs. H1975 cells).
  • Molecular docking : Compare binding affinities with known EGFR inhibitors (e.g., osimertinib) to validate target engagement.
  • Metabolic stability assays : Use liver microsomes to assess compound degradation rates, which may explain variability in IC50_{50} values .

Q. How does the ethyl substituent influence the compound’s reactivity and stability?

  • Methodological Answer :

  • Steric effects : The ethyl group increases steric bulk, reducing nucleophilic substitution rates (e.g., SN2 reactions).
  • Electronic effects : Electron-donating ethyl group stabilizes adjacent carbocations in acid-mediated reactions.
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to compare with non-ethyl analogs .

Methodological Notes

  • Experimental Design : Align synthesis and bioassays with theoretical frameworks (e.g., density functional theory for reactivity predictions) .
  • Data Analysis : Use multivariate analysis to resolve conflicting bioactivity data, accounting for variables like pH, temperature, and solvent polarity .

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